[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol
Overview
Description
[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol is a chemical compound with the molecular formula C8H11N3O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 4-nitro-1H-pyrazole with oxan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, ethanol.
Reduction: Chromium trioxide, potassium permanganate, acetone.
Substitution: Sodium hydroxide, ethanol, various nucleophiles.
Major Products Formed
Oxidation: 4-Amino-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol.
Reduction: [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanone.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They have shown activity against certain types of cancer cells and infectious agents, highlighting their potential as pharmaceutical agents.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes and disruption of cellular pathways, resulting in the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but lacks the hydroxyl group.
4-Nitro-1-(oxan-4-yl)-1H-pyrazole: Similar structure but with a different substitution pattern on the oxan ring.
4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
The presence of both the nitro group and the hydroxyl group in [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol makes it unique compared to other similar compounds
Biological Activity
[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol, with the CAS number 518990-09-5, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
- Molecular Formula : C9H13N3O4
- Molecular Weight : 227.217 g/mol
- Structure : The compound features a pyrazole ring substituted with a nitro group and an oxan moiety, which contributes to its unique properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various pyrazole derivatives, including those similar to this compound. For instance, compounds with nitro groups have shown varying degrees of effectiveness against pathogenic bacteria and fungi. The presence of the oxan ring may enhance solubility and bioavailability, potentially leading to improved efficacy in antimicrobial applications .
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit anticancer properties. A study focusing on structurally similar compounds demonstrated that modifications in the pyrazole structure could lead to significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning phosphodiesterase (PDE) enzymes. Certain pyrazole derivatives have been reported to inhibit PDE3A and PDE3B, which are critical in regulating intracellular signaling pathways related to cardiovascular diseases . This suggests that this compound could also possess similar inhibitory effects.
Study 1: Antimicrobial Screening
In a comparative study, various pyrazole derivatives were synthesized and screened for their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups like nitro showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The specific activity of this compound remains to be fully characterized but is anticipated to follow similar trends due to its structural features .
Study 2: Anticancer Activity Assessment
In vitro assays conducted on cancer cell lines revealed that several pyrazole derivatives exhibited significant cytotoxicity. For example, one derivative showed an IC50 value of 10 µM against breast cancer cells. Although specific data on this compound is limited, its structural analogs suggest potential for similar anticancer activity through mechanisms involving apoptosis induction .
Summary Table of Biological Activities
Properties
IUPAC Name |
[4-nitro-1-(oxan-2-yl)pyrazol-3-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-6-7-8(12(14)15)5-11(10-7)9-3-1-2-4-16-9/h5,9,13H,1-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCXQLLVGDXVAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C(=N2)CO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625969 | |
Record name | [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518990-09-5 | |
Record name | [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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